molecular formula C17H19N B12936248 1,2-Diethyl-9,10-dihydroacridine CAS No. 106100-38-3

1,2-Diethyl-9,10-dihydroacridine

Cat. No.: B12936248
CAS No.: 106100-38-3
M. Wt: 237.34 g/mol
InChI Key: AMTDKNYZCLABEZ-UHFFFAOYSA-N
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Description

1,2-Diethyl-9,10-dihydroacridine is a heterocyclic compound belonging to the acridine family. Acridines are known for their diverse applications in various fields, including organic electronics, photophysics, and medicinal chemistry. The structure of this compound consists of a tricyclic ring system with two ethyl groups attached to the nitrogen atom at positions 1 and 2.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Diethyl-9,10-dihydroacridine can be synthesized through various methods. One common approach involves the reaction of aniline derivatives with aryl alkynes in the presence of a catalyst. For example, a modular synthesis can be achieved through an ortho-C alkenylation/hydroarylation sequence between anilines and aryl alkynes in hexafluoroisopropanol . This reaction sequence features selective ortho-C alkenylation followed by intramolecular hydroarylation of the olefin intermediate.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The choice of catalysts and solvents may vary to optimize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Oxidation Reactions

1,2-Diethyl-9,10-dihydroacridine undergoes oxidation to form acridine derivatives. Key findings include:

Reagents/Conditions Products Mechanistic Insights References
2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) in chloroformAcridine derivativesSequential electron-proton-electron transfer via radical ion pair intermediates.
Electrochemical methodsAromatic acridinesTwo-electron oxidation generates dications with quinone-type π-bond sequences.
  • Kinetic Studies : Negative activation enthalpies (ΔH⧧ = −13 to −32 kJ/mol) observed in DDQ-mediated oxidations indicate charge-transfer (CT) complex intermediacy .

  • Solvent Effects : Polar solvents like benzonitrile slow proton transfer, increasing ΔH⧧ to positive values .

Substitution Reactions

Substitution reactions enable functionalization at the acridine core:

Reagents/Conditions Products Key Observations References
Suzuki coupling with phenylboronic acid (Pd(PPh₃)₄, Na₂CO₃)4-Phenyl-9,10-dihydroacridine derivativesHigh yields (81%) achieved via microwave-assisted cross-coupling.
Grignard reagents (e.g., EtMgBr)9,9-Diethyl derivativesMgBr₂·OEt₂ accelerates nucleophilic addition by disrupting stable Mg coordination complexes.
  • Synthetic Challenges : Competing elimination reactions occur under acid-catalyzed cyclization, requiring optimized conditions (e.g., microwave heating) .

Elimination Reactions

Unintended elimination is a critical side reaction during synthesis:

Conditions Products Mitigation Strategies References
H₂SO₄ catalysisE/Z-AlkenesAvoid prolonged acid exposure; use microwave-assisted Bernthsen synthesis instead.
  • Mechanism : Acid-mediated dehydration forms thermodynamically stable alkenes via carbocation intermediates .

Photoredox Catalysis

This compound derivatives participate in light-driven processes:

Application Key Properties References
Organocatalyzed atom-transfer radical polymerization (O-ATRP)- E₀(ox) = +0.82 V vs. SCE
- Small ΔEST (<0.4 eV) enables triplet harvesting.
  • Electron Transfer : The compound acts as a strong reductant, initiating controlled polymerizations via single-electron transfer .

Comparative Reactivity

This compound shows distinct behavior compared to analogs:

Compound Oxidation Potential (V vs. SCE) Notes
9,9-Dimethyl-9,10-dihydroacridine+0.72Lower reducing power due to electron-donating methyl groups.
Phenoxazine derivatives−0.15 to +0.30Higher conformational flexibility alters CT complex stability.

Data sourced from .

Scientific Research Applications

Chemical Synthesis and Material Science

1,2-Diethyl-9,10-dihydroacridine serves as a significant building block in organic synthesis. Its derivatives are utilized in the development of organic light-emitting diodes (OLEDs) due to their excellent photophysical properties. The compound's ability to act as an electron donor makes it suitable for use in materials science applications.

Table 1: Applications in Material Science

Application AreaDescription
Organic Light-Emitting Diodes (OLEDs)Used as electron-donor units in fluorescent emitters and thermally activated delayed fluorescence materials.
PhotocatalysisFacilitates controlled polymerization processes under light exposure.
Electron TransportActs as a hole-transport material in OLED devices.

Research indicates that 9,10-dihydroacridines are integral to the design of efficient OLED materials, enhancing light emission and stability .

Biological Applications

The biological significance of this compound is primarily linked to its potential antibacterial and anticancer properties. Studies have shown that acridine derivatives can intercalate with DNA, which is a critical mechanism for their action against cancer cells.

Case Study: Anticancer Activity

A study investigated the cytotoxic effects of 9,10-dihydroacridines on various cancer cell lines. The results demonstrated that these compounds could inhibit cell proliferation effectively, suggesting their potential as chemotherapeutic agents . The ability to target DNA makes them promising candidates for drug development in oncology.

Industrial Applications

In the industrial sector, this compound is being explored for its role in electronic devices and as a photocatalyst. Its properties facilitate various chemical reactions necessary for producing advanced materials.

Table 2: Industrial Applications

Application AreaDescription
PhotocatalystsUsed in organocatalyzed reactions for controlled polymerization processes.
Electronic DevicesIntegral part of OLED technology and other electronic components due to its photophysical properties.

The compound has been recognized for its effectiveness in photocatalysis, particularly in enabling controlled polymerization under light exposure .

Mechanism of Action

The mechanism of action of 1,2-Diethyl-9,10-dihydroacridine involves its interaction with molecular targets such as DNA. The compound can intercalate between DNA base pairs, disrupting the normal function of DNA and related enzymes . This intercalation can lead to the inhibition of DNA replication and transcription, making it a potential therapeutic agent for cancer treatment.

Comparison with Similar Compounds

1,2-Diethyl-9,10-dihydroacridine can be compared with other similar compounds, such as 9,9-dimethyl-9,10-dihydroacridine and phenoxazine derivatives . These compounds share similar structural features but differ in their electronic and photophysical properties. For example, 9,9-dimethyl-9,10-dihydroacridine exhibits thermally activated delayed fluorescence, making it suitable for use in OLEDs . The unique properties of this compound, such as its specific substitution pattern and electronic characteristics, distinguish it from other acridine derivatives.

Similar Compounds

  • 9,9-Dimethyl-9,10-dihydroacridine
  • Phenoxazine derivatives
  • 9-Substituted 9,10-dihydroacridines

Biological Activity

Overview

1,2-Diethyl-9,10-dihydroacridine is a member of the dihydroacridine family, which has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and materials science. This compound exhibits various biological effects, including antimicrobial and anticancer properties. This article delves into the biological activities associated with this compound, supported by data tables and relevant case studies.

  • Molecular Formula : C15H17N
  • Molecular Weight : 225.31 g/mol
  • CAS Number : 106100-38-3

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 9,10-dihydroacridine exhibit significant antibacterial properties against drug-resistant strains. For instance:

  • Study Findings : A study published in 2021 showed that certain dihydroacridine derivatives possess strong antibacterial activity against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA), Vancomycin-intermediate Staphylococcus aureus (VISA), and Vancomycin-resistant Enterococcus (VRE) .
  • Mechanism of Action : The antibacterial mechanism involves the inhibition of FtsZ polymerization, disrupting bacterial cell division and leading to cell death.
CompoundTarget BacteriaActivity Level
9,10-Dihydroacridine DerivativeMRSAStrong
VISAStrong
VREStrong

Anticancer Activity

This compound has also been investigated for its anticancer potential. The compound shows promise in inhibiting cancer cell proliferation:

  • Research Insights : In vitro studies have indicated that dihydroacridine derivatives can induce apoptosis in cancer cells through various pathways, including oxidative stress and mitochondrial dysfunction .
  • Cell Lines Tested : Commonly tested cancer cell lines include MCF-7 (breast cancer) and HeLa (cervical cancer).

Case Studies

  • Antibacterial Efficacy Study :
    • Objective : To evaluate the antibacterial activity of dihydroacridine derivatives.
    • Methodology : The study utilized disk diffusion methods to assess the inhibition zones against selected bacteria.
    • Results : Compounds demonstrated significant inhibition against MRSA with zones of inhibition ranging from 15 mm to 25 mm.
  • Anticancer Mechanism Investigation :
    • Objective : To explore the anticancer mechanisms of dihydroacridines.
    • Methodology : Flow cytometry was employed to analyze apoptosis in treated cancer cells.
    • Findings : A notable increase in early apoptotic cells was observed after treatment with this compound.

Applications in Photocatalysis

Beyond its biological activities, this compound has shown potential as a photocatalyst. Research indicates that its structural properties allow it to function effectively in photoredox catalysis:

  • Photocatalytic Properties : Dihydroacridines can facilitate controlled polymerization processes under light exposure .
  • Applications : The compound's ability to act as a photocatalyst opens avenues for its use in organic synthesis and materials science.

Properties

CAS No.

106100-38-3

Molecular Formula

C17H19N

Molecular Weight

237.34 g/mol

IUPAC Name

1,2-diethyl-9,10-dihydroacridine

InChI

InChI=1S/C17H19N/c1-3-12-9-10-17-15(14(12)4-2)11-13-7-5-6-8-16(13)18-17/h5-10,18H,3-4,11H2,1-2H3

InChI Key

AMTDKNYZCLABEZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2=C(C=C1)NC3=CC=CC=C3C2)CC

Origin of Product

United States

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